molecular formula C8H19NO B058290 (S)-2-Isopropylamino-3-methyl-1-butanol CAS No. 112211-88-8

(S)-2-Isopropylamino-3-methyl-1-butanol

Cat. No.: B058290
CAS No.: 112211-88-8
M. Wt: 145.24 g/mol
InChI Key: ANZBKMZVBJDTEL-MRVPVSSYSA-N
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Description

(S)-2-Isopropylamino-3-methyl-1-butanol is a chiral amino alcohol of high interest in organic synthesis and pharmaceutical development. This compound serves as a versatile building block and key chiral intermediate for researchers constructing complex molecules with specific stereochemical requirements. Key Research Applications: Pharmaceutical Development: This compound is utilized as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. Personal Care Formulations: It finds application in research related to cosmetic science due to its moisturizing properties, aiding in the study of skin hydration and texture enhancement. Agricultural Chemical Research: It acts as a surfactant in the formulation of agrochemicals, enabling studies aimed at improving the efficacy of pesticides and herbicides. Materials Science: Its properties make it suitable for investigation as a stabilizer in polymer production, helping to enhance the durability and performance of final products. Product Specifications: CAS RN: 112211-88-8 Molecular Formula: C 8 H 19 NO Molecular Weight: 145.25 Purity: ≥97.0% (GC) Appearance: Colorless to yellow clear liquid Specific Rotation: [α] 20 D -2.5 to -3.5° (C=1 in EtOH) Density: 0.88 g/mL at 20 °C Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It may cause skin and serious eye irritation. Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-(propan-2-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-6(2)8(5-10)9-7(3)4/h6-10H,5H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZBKMZVBJDTEL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549176
Record name (2S)-3-Methyl-2-[(propan-2-yl)amino]butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112211-88-8
Record name (2S)-3-Methyl-2-[(propan-2-yl)amino]butan-1-ol
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Record name (S)-2-Isopropylamino-3-methyl-1-butanol
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Synthetic Methodologies for S 2 Isopropylamino 3 Methyl 1 Butanol and Its Stereoisomers

Direct Asymmetric Synthesis Routes

Direct asymmetric synthesis provides a powerful means to generate (S)-2-Isopropylamino-3-methyl-1-butanol with high enantiomeric purity, starting from achiral or prochiral precursors. These routes are often favored for their efficiency and elegance in establishing the desired stereocenters.

Enantioselective Reductions in this compound Formation

Enantioselective reduction is a cornerstone of asymmetric synthesis, allowing for the conversion of a prochiral ketone, aldehyde, or imine into a chiral alcohol or amine. In the context of synthesizing this compound, this typically involves the asymmetric reduction of a suitable precursor such as N-(3-methyl-1-oxobutan-2-yl)isopropylamine or a related imine.

The reduction can be accomplished using chiral metal catalysts or organocatalysts. For instance, transition metal complexes, particularly those of ruthenium, rhodium, and iridium, when coordinated with chiral ligands, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of carbonyl and imine functionalities. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

A plausible synthetic sequence involves the initial formation of an imine from 2-amino-3-methyl-1-butanol (B100882) and acetone (B3395972), followed by asymmetric reduction. Alternatively, the direct reductive amination of a precursor like 1-hydroxy-3-methylbutan-2-one (B1615682) with isopropylamine (B41738) using a chiral catalyst system can yield the target compound. The success of these reactions hinges on the catalyst's ability to differentiate between the two prochiral faces of the substrate.

Table 1: Comparison of Chiral Catalysts for Enantioselective Reductions

Catalyst TypePrecursor TypeTypical ReductantAdvantagesDisadvantages
Ru/Rh-Chiral PhosphineKetone/ImineH₂High turnover numbers, excellent enantioselectivityRequires high-pressure equipment, catalyst can be expensive
Chiral Oxazaborolidine (CBS)KetoneBorane (B79455) (BH₃)Mild conditions, predictable stereochemistryStoichiometric use of borane, sensitive to moisture
Chiral β-Amino Alcohols with RuKetone/ImineIsopropanolMilder conditions (transfer hydrogenation), readily available ligandsMay require higher catalyst loading

Chiral Pool Synthetic Approaches

The chiral pool provides an alternative and often more straightforward route to enantiomerically pure compounds by utilizing readily available natural products as starting materials. For the synthesis of this compound, the amino acid L-valine, which possesses the same (S)-stereochemistry at the C2 position, is the ideal chiral precursor.

The synthetic pathway from L-valine typically involves two key transformations: the reduction of the carboxylic acid group to a primary alcohol and the N-alkylation of the amino group with an isopropyl moiety. The carboxylic acid can be selectively reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). To prevent side reactions, the amino group is usually protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to reduction.

Following the reduction to afford N-Boc-(S)-valinol, the isopropyl group can be introduced onto the nitrogen atom. This is commonly achieved through reductive amination with acetone, where the N-Boc-(S)-valinol is first deprotected and then reacted with acetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The final product, this compound, is then obtained after purification.

Diastereoselective Synthetic Strategies

When synthesizing stereoisomers of 2-Isopropylamino-3-methyl-1-butanol that contain multiple chiral centers, diastereoselective strategies are employed. These methods aim to control the relative stereochemistry of the newly formed chiral centers. For instance, to synthesize the (2S,3R) or (2R,3S) diastereomers, one might start with a chiral building block and introduce the second stereocenter with a high degree of diastereocontrol.

One common approach is the substrate-controlled diastereoselective reduction of a chiral ketone. For example, starting with a chiral α-amino acid, one could synthesize a chiral α-amino ketone. The subsequent reduction of the ketone functionality would then be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. The stereochemical outcome can often be predicted using models such as the Felkin-Anh or Cram-chelation models, depending on the nature of the substrate and the reducing agent.

Another strategy involves the nucleophilic addition to a chiral imine or aldehyde. By using a chiral aldehyde derived from a natural product, for instance, the addition of an isopropyl nucleophile could proceed with high diastereoselectivity. Similarly, the addition of a hydride or other nucleophile to a chiral imine derived from a chiral amine and 3-methyl-2-butanone (B44728) could also afford the desired product with good diastereocontrol.

Biocatalytic and Chemoenzymatic Pathways for Chiral Butanol Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral butanol derivatives like this compound, several classes of enzymes are particularly relevant, including transaminases, alcohol dehydrogenases, and imine reductases. nih.govresearchgate.net

A powerful chemoenzymatic approach could involve a multi-step, one-pot reaction cascade. For example, an initial chemical step could be used to generate a prochiral α-hydroxy ketone. This intermediate could then be subjected to an enzymatic asymmetric reductive amination. This step could be catalyzed by an engineered amine dehydrogenase or a combination of a transaminase and an alcohol dehydrogenase for cofactor recycling. nih.govfrontiersin.orgfrontiersin.org The transaminase would convert the ketone to the corresponding amine with high enantioselectivity, using an amino donor like isopropylamine.

Recent advances in enzyme engineering have led to the development of robust biocatalysts with broad substrate scopes and high stereoselectivities, making them suitable for industrial-scale synthesis. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can further simplify the process and reduce costs.

Table 2: Key Enzymes in the Biocatalytic Synthesis of Chiral Amino Alcohols

Enzyme ClassReaction CatalyzedAdvantages
Transaminases (TAs)Asymmetric amination of ketonesHigh enantioselectivity, broad substrate scope
Alcohol Dehydrogenases (ADHs)Reduction of ketones to alcoholsExcellent stereocontrol, used for cofactor recycling
Imine Reductases (IREDs)Asymmetric reduction of iminesDirect route to chiral amines, high selectivity
Amine Dehydrogenases (AmDHs)Asymmetric reductive amination of ketonesUses ammonia (B1221849) as an inexpensive amine source, high atom economy

Optimization Strategies for Enantiomeric Purity and Scalability in Laboratory Synthesis

Ensuring high enantiomeric purity is paramount in the synthesis of chiral compounds. The enantiomeric excess (ee) of the final product is often determined by the selectivity of the asymmetric reaction. However, in cases where the enantioselectivity is not perfect, further purification may be necessary. Chiral high-performance liquid chromatography (HPLC) is a common analytical technique to determine the ee and can also be used for preparative separation of enantiomers. Another classical method for enhancing enantiomeric purity is the formation of diastereomeric salts by reacting the amino alcohol with a chiral acid, such as tartaric acid. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Scaling up a laboratory synthesis to a larger scale presents several challenges. Reaction conditions that are optimal on a small scale may not be directly transferable. Factors such as heat transfer, mixing, and the addition of reagents need to be carefully controlled. In the case of catalytic reactions, catalyst loading and turnover number become critical economic considerations. For biocatalytic processes, optimizing parameters like substrate concentration, enzyme stability, and product inhibition is crucial for achieving high space-time yields.

The use of continuous-flow microreactors has emerged as a valuable tool for both process optimization and scalable synthesis. nih.govulusofona.pt Flow chemistry allows for precise control over reaction parameters, improved safety, and can facilitate the telescoping of multi-step syntheses, thereby reducing the need for intermediate purification steps. nih.gov

Elucidation of Reaction Mechanisms and Kinetics Involving S 2 Isopropylamino 3 Methyl 1 Butanol

Mechanistic Pathways in Asymmetric Induction

There is a notable absence of published studies detailing the specific mechanistic pathways of asymmetric induction where (S)-2-Isopropylamino-3-methyl-1-butanol is employed as a catalyst or chiral auxiliary. In the broader context of chiral β-amino alcohols, the mechanism of asymmetric induction typically involves the formation of a chiral complex with a metal or the substrate itself. The stereochemical outcome of the reaction is then dictated by the steric and electronic properties of this complex, which favors the approach of a reactant from a specific face.

For a compound like this compound, it is hypothesized that both the hydroxyl and the secondary amine groups would coordinate to a metal center or form hydrogen bonds with the substrate. This coordination would create a rigid, chiral environment around the reaction center. The isopropyl and isobutyl groups would act as steric directing groups, shielding one face of the complex and thereby forcing the incoming reagent to attack from the less hindered face. However, without experimental or computational studies specifically involving this compound, any proposed mechanistic pathway remains purely speculative.

Transition State Analysis and Computational Modeling of Reactivity

A search of the scientific literature did not yield any studies on the transition state analysis or computational modeling of reactions involving this compound. Such studies are crucial for understanding the origins of stereoselectivity in asymmetric catalysis.

Typically, computational methods like Density Functional Theory (DFT) are employed to model the transition states of reactions. mit.edumdpi.com These models can provide insights into the geometry and energy of various possible transition states, allowing researchers to predict which stereochemical outcome is more favorable. For a reaction catalyzed by this compound, computational analysis would involve modeling the interaction of the chiral catalyst with the reactants and identifying the lowest energy transition state leading to the observed major stereoisomer. Factors such as hydrogen bonding, steric hindrance, and electronic interactions within the transition state assembly would be quantified. The absence of such computational studies for this specific compound means that a quantitative understanding of its reactivity and stereodirecting ability is currently unavailable.

Kinetic Studies of this compound-Mediated Reactions

No kinetic studies for reactions specifically mediated by this compound have been reported in the available scientific literature. Kinetic studies are fundamental to understanding the efficiency and mechanism of a catalyst. Such studies would involve measuring reaction rates under varying concentrations of the substrate, catalyst, and other reagents to determine the rate law for the reaction.

Information such as the order of the reaction with respect to each component and the activation parameters (enthalpy and entropy of activation) derived from temperature-dependent kinetic studies would provide valuable insights into the mechanism. For instance, determining whether the catalyst is involved in the rate-determining step is a key piece of information that can be gleaned from kinetic data. Without such studies, the catalytic efficiency and mechanistic details of reactions involving this compound remain uncharacterized.

Influence of Solvent and Reaction Conditions on Stereochemical Outcome

There is no specific research documenting the influence of solvent and other reaction conditions on the stereochemical outcome of reactions utilizing this compound. The choice of solvent can have a profound impact on the enantioselectivity of asymmetric reactions. Solvents can influence the stability of the transition state, the solubility of reactants and catalysts, and the aggregation state of the catalyst.

For reactions involving chiral amino alcohols, polar aprotic solvents are often employed. The polarity of the solvent can affect the strength of hydrogen bonding interactions between the catalyst and the substrate, which in turn can influence the rigidity of the transition state and the resulting stereoselectivity. Similarly, reaction parameters such as temperature and pressure can also affect the stereochemical outcome. Lower temperatures generally lead to higher enantioselectivity due to the increased contribution of enthalpic differences between the diastereomeric transition states. A systematic study of these effects is essential for optimizing any asymmetric transformation, but such data is not available for this compound.

Applications of S 2 Isopropylamino 3 Methyl 1 Butanol As a Chiral Auxiliary

Design and Synthesis of Chiral Auxiliaries Derived from (S)-2-Isopropylamino-3-methyl-1-butanol

Chiral auxiliaries must be easily prepared, reliably control the stereochemistry of a reaction, and be readily removable from the product. researchgate.net Auxiliaries derived from this compound, often referred to in the broader context of valinol derivatives, are designed to leverage its inherent chirality. The most common class of auxiliaries synthesized from this precursor are oxazolidinones and imidazolidinones. researchgate.net

The synthesis of these heterocyclic auxiliaries capitalizes on the bifunctional nature of the parent amino alcohol. For instance, (S)-4-isopropyloxazolidin-2-one can be synthesized by reacting this compound (or more commonly, its direct precursor (S)-valinol) with reagents like phosgene (B1210022), diethyl carbonate, or urea. nih.gov Although effective, the use of highly toxic phosgene has prompted the development of alternative methods. nih.gov These auxiliaries are popular because they are easy to prepare, offer predictable and high diastereoselectivity, and can be easily introduced and removed. researchgate.net

Once the core heterocyclic structure is formed, it can be acylated by deprotonation followed by reaction with an acyl chloride. This attaches the prochiral substrate to the auxiliary, setting the stage for stereoselective reactions. The resulting N-acyl oxazolidinones are key intermediates for asymmetric alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.org The design principle hinges on the steric influence of the isopropyl group at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate derived from the acyl group, forcing incoming electrophiles to approach from the less hindered side.

Stereoselective Alkylation Reactions Promoted by this compound Auxiliaries

Chiral auxiliaries derived from amino alcohols like this compound are highly effective in directing the stereoselective alkylation of enolates. The Evans oxazolidinone auxiliaries, which share the same structural motif, are prime examples of this application. wikipedia.orgorganicchemistrydata.org

The process begins with the N-acylated auxiliary. Deprotonation of the α-carbon of the acyl group with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) selectively generates the (Z)-enolate. wikipedia.org The stereochemical outcome of the subsequent alkylation is dictated by the chelated transition state formed with the lithium cation. The bulky isopropyl group on the auxiliary effectively blocks one face of the enolate, compelling the electrophile (e.g., an alkyl halide) to attack from the opposite, less sterically hindered face. wikipedia.orgorganicchemistrydata.org This substrate-controlled strategy consistently leads to the formation of one diastereomer in high excess. Activated electrophiles, such as benzylic and allylic halides, are particularly effective substrates in these reactions. wikipedia.org

The high diastereoselectivity achieved in these alkylation reactions makes this method a powerful tool for constructing new stereogenic centers, including all-carbon quaternary centers, which are challenging to synthesize using other methods. nih.govnih.gov

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinone Derived from Valinol

Entry Electrophile (R-X) Base Diastereomeric Ratio (d.r.) Yield (%)
1 Benzyl bromide LDA >99:1 95
2 Allyl iodide LDA 98:2 92
3 Ethyl iodide LHMDS >99:1 89
4 Methyl iodide NaHMDS 99:1 94

(Data are representative examples from studies on valinol-derived oxazolidinone auxiliaries, which are structurally analogous to those from this compound)

Asymmetric Reductive Amination Utilizing this compound Derivatives

Asymmetric reductive amination is a cornerstone of amine synthesis, converting ketones and aldehydes into chiral amines. masterorganicchemistry.comorganic-chemistry.org While often accomplished with chiral catalysts or enzymes, chiral auxiliaries can also be employed to control stereoselectivity. researchgate.netfrontiersin.orgnih.gov In a substrate-controlled approach, a chiral auxiliary derived from this compound could be used to synthesize more complex chiral amino compounds.

In a hypothetical application, the amine functionality of the chiral auxiliary itself could be reacted with a ketone or aldehyde to form a chiral imine or enamine. The inherent stereochemistry of the auxiliary would direct the subsequent reduction of the C=N bond by a hydride reagent (e.g., Sodium borohydride). The steric bulk of the auxiliary's isopropyl group would shield one face of the imine, forcing the hydride to attack from the opposite face, thus creating a new stereocenter with a predictable configuration.

Alternatively, the auxiliary could be attached to a substrate containing a ketone. The auxiliary would then direct the stereoselective addition of an amine, followed by reduction. The capacity of valinol-derived auxiliaries to form chelates can be exploited to create rigid transition states, enhancing stereocontrol during the nucleophilic addition or reduction step. thieme-connect.com After the reaction, the auxiliary would be cleaved to reveal the desired chiral amine product.

Diels-Alder and Related Cycloaddition Reactions with Chiral Induction

The Diels-Alder reaction is a powerful method for forming six-membered rings and can create up to four new stereocenters in a single step. nih.govharvard.edu Chiral auxiliaries derived from this compound are highly effective in controlling the facial selectivity of this cycloaddition.

In a typical setup, the chiral auxiliary is attached to a dienophile, such as by forming an N-acryloyl or N-crotonyl oxazolidinone. The bulky isopropyl substituent on the auxiliary effectively blocks one face of the dienophile's double bond. rsc.org The presence of a Lewis acid (e.g., TiCl₄, Et₂AlCl) is often required to coordinate to the carbonyl oxygen atoms of the N-acyl oxazolidinone. This coordination locks the conformation of the dienophile into a planar and rigid structure, enhancing the facial bias created by the auxiliary. harvard.edu

Consequently, the diene is forced to approach from the less hindered face, leading to the formation of the cycloadduct with a high degree of endo-selectivity and diastereoselectivity. nih.gov This strategy provides reliable access to enantiomerically enriched cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex natural products. harvard.edu

Table 2: Asymmetric Diels-Alder Reaction with Valinol-Derived Acrylate (B77674) Auxiliaries

Entry Diene Dienophile Auxiliary Lewis Acid Endo/Exo Ratio Diastereomeric Excess (d.e.)
1 Cyclopentadiene N-Acryloyl Et₂AlCl 95:5 >98%
2 Isoprene N-Acryloyl TiCl₄ 92:8 95%
3 1,3-Butadiene N-Crotonyl Me₂AlCl >99:1 97%
4 Cyclopentadiene N-Crotonyl Et₂AlCl 89:11 >98%

(Data are representative examples from studies on valinol-derived oxazolidinone auxiliaries, which are structurally analogous to those from this compound)

Strategies for Auxiliary Cleavage and Recovery in Preparative Synthesis

A critical feature of a useful chiral auxiliary is that it can be removed under mild conditions without racemizing the newly formed stereocenter, and ideally, can be recovered for reuse. sigmaaldrich.com Auxiliaries derived from this compound, particularly the widely used oxazolidinone type, offer a variety of reliable cleavage methods. uq.edu.au

The choice of cleavage reagent determines the functional group obtained in the final product.

Hydrolysis to Carboxylic Acids: Mild basic hydrolysis using lithium hydroxide (B78521) (LiOH) or lithium hydroperoxide (LiOOH) is commonly used to cleave the N-acyl bond, yielding the chiral carboxylic acid. uq.edu.au LiOOH is often preferred as it selectively attacks the exocyclic carbonyl, minimizing the risk of cleaving the oxazolidinone ring itself. williams.edu

Reduction to Alcohols: The auxiliary can be removed reductively using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). This process cleaves the amide bond to furnish the corresponding chiral primary alcohol.

Conversion to Esters and Amides: Transesterification with reagents such as sodium methoxide (B1231860) in methanol (B129727) can convert the N-acyl group into a methyl ester. Similarly, reaction with other nucleophiles can yield different esters, amides, or other carbonyl derivatives.

S 2 Isopropylamino 3 Methyl 1 Butanol in Asymmetric Catalysis: Ligand and Catalyst Design

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The core structure of (S)-2-Isopropylamino-3-methyl-1-butanol makes it an ideal scaffold for the development of chiral ligands. The presence of two distinct heteroatoms—nitrogen and oxygen—allows for the formation of stable chelate rings with a wide range of metal centers. By modifying the amino or alcohol groups, researchers can systematically tune the steric and electronic properties of the resulting ligands to optimize their performance in specific metal-catalyzed asymmetric reactions.

Derivatives of the parent compound, (S)-valinol, are frequently employed in this context. For instance, (S)-valinol-derived ligands have been successfully utilized in asymmetric allylation reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reacting substrates, leading to the preferential formation of one enantiomer of the product over the other. The bulky isopropyl group, a key feature of the title compound, plays a crucial role in establishing the steric environment necessary for effective enantiomeric discrimination.

Investigation of Metal-Ligand Complexes for Enantioselective Transformations

The formation of well-defined metal-ligand complexes is central to their function in catalysis. Chiral amino alcohols like this compound can be readily converted into multidentate ligands, such as Schiff bases, which then coordinate with metal ions to form active catalysts.

An example of this is the use of a Schiff base ligand prepared from (S)-valinol and 3,5-diiodosalicylaldehyde. This ligand forms a complex with a vanadium(IV) center, specifically VO(acac)₂, which has been shown to catalyze the asymmetric oxidation of sulfides. In this system, the chiral ligand enforces a specific geometry around the metal's active site, enabling the enantioselective transfer of an oxygen atom to the prochiral sulfide (B99878) substrate.

Another significant application is in the asymmetric synthesis of amino acids using chiral nickel(II) complexes. Schiff bases derived from chiral amino alcohols, including those structurally similar to the title compound, are used to create square-planar Ni(II) complexes. These complexes act as chiral templates, directing the alkylation of a glycine (B1666218) Schiff base equivalent with high diastereoselectivity. Subsequent hydrolysis releases the newly synthesized, non-natural α-amino acid in high enantiomeric purity.

Table 1: Performance of a Vanadium-Schiff Base Complex in Asymmetric Sulfide Oxidation

Substrate (Sulfide)OxidantProduct (Sulfoxide)Yield (%)Enantiomeric Excess (ee, %)
ThioanisoleH₂O₂Methyl phenyl sulfoxide9570
Ethyl phenyl sulfideH₂O₂Ethyl phenyl sulfoxide9265
Benzyl phenyl sulfideH₂O₂Benzyl phenyl sulfoxide8860

Data synthesized from findings on related (S)-valinol derived catalysts. diva-portal.org

Performance as an Organocatalyst in Stereoselective Processes

Beyond their role as ligands for metals, derivatives of this compound can function as standalone organocatalysts. This approach avoids the use of potentially toxic or expensive metals. The amine group in the molecule can act as a Lewis base or form key intermediates (enamines or iminium ions), while the hydroxyl group can participate in hydrogen bonding to orient substrates and stabilize transition states.

A notable example is a proline-valinol thioamide organocatalyst, which efficiently catalyzes the direct asymmetric aldol (B89426) reaction between aldehydes and ketones. researchgate.net In this catalyst, the secondary amine of the proline moiety forms an enamine with the ketone, while the hydroxyl group from the valinol portion and the thioamide group work in concert to activate the aldehyde through hydrogen bonding. This dual activation strategy leads to high levels of stereocontrol, producing the aldol product with excellent diastereoselectivity and enantioselectivity. researchgate.net

Table 2: Enantioselective Aldol Reaction Catalyzed by a Proline-(S)-valinol Thioamide Derivative

AldehydeKetoneCatalyst Loading (mol%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
2-NitrobenzaldehydeAcetone (B3395972)2-96
3-NitrobenzaldehydeCyclohexanone299:199 (anti)
4-NitrobenzaldehydeCyclohexanone299:199 (anti)
4-ChlorobenzaldehydeCyclohexanone298:298 (anti)

Data sourced from research on a proline-valinol thioamide catalyst. researchgate.net

Heterogeneous and Homogeneous Catalytic Systems

Catalysts derived from this compound can be employed in both homogeneous and heterogeneous systems. Homogeneous catalysis, where the catalyst is dissolved in the reaction medium with the substrates, often leads to high activity and selectivity due to the absence of mass transfer limitations. The metal-ligand complexes and organocatalysts described in the sections above typically operate as homogeneous catalysts. diva-portal.orgresearchgate.net

However, the separation of a homogeneous catalyst from the product mixture can be challenging and costly. To address this, heterogeneous catalysts are developed by immobilizing the chiral catalytic unit onto a solid support. This facilitates easy recovery and recycling of the catalyst.

A successful example of this strategy involves grafting (S)-valinol onto the structure of a Metal-Organic Framework (MOF), specifically an aldehyde-functionalized UiO-type MOF. acs.org The amino alcohol is anchored within the MOF's pores via an imine linkage. This chiral, porous material is then metalated with an iron(II) source to generate a single-site heterogeneous catalyst. This solid-supported iron catalyst has demonstrated high efficiency in the enantioselective hydrosilylation and hydroboration of ketones, affording chiral secondary alcohols with excellent enantiomeric excess. acs.org The catalyst shows high turnover numbers and can be recycled multiple times without a significant drop in performance, showcasing the practical advantages of a well-designed heterogeneous system. acs.org

Table 3: Performance of a Heterogeneous Fe-MOF Catalyst with Grafted (S)-valinol in Asymmetric Hydrosilylation of Ketones

Ketone SubstrateReducing AgentYield (%)Enantiomeric Excess (ee, %)
AcetophenonePhenylsilane9998
4-MethoxyacetophenonePhenylsilane9899
1-AcetonaphthonePhenylsilane9997
PropiophenonePhenylsilane9596

Data from studies on (S)-valinol grafted onto a UiO-MOF. acs.org

Advanced Functionalization and Derivatization Studies of S 2 Isopropylamino 3 Methyl 1 Butanol

Synthesis of Functionalized Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify key structural motifs responsible for its effects. For (S)-2-Isopropylamino-3-methyl-1-butanol, the synthesis of functionalized analogs allows for a detailed exploration of the steric and electronic requirements for its interactions with biological targets.

The synthetic strategies for generating analogs typically focus on modifying three key areas of the molecule: the N-isopropyl group, the C3-methyl group, and the primary hydroxyl group.

Key Research Findings:

Modification of the N-Alkyl Substituent: The isopropyl group on the nitrogen atom can be replaced with a variety of other alkyl or aryl groups. This allows for the investigation of how the size, shape, and lipophilicity of this substituent affect activity. For instance, replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl, phenyl) moieties can probe the steric tolerance of a potential binding pocket. e3s-conferences.org

Alterations at the C3 Position: The methyl group at the C3 position contributes to the molecule's stereochemistry and lipophilicity. Analogs can be synthesized where this group is replaced with other alkyl chains (e.g., ethyl, propyl) or functional groups to assess the impact of steric bulk in this region.

Functionalization of the Hydroxyl Group: The primary alcohol is a prime site for modification. It can be converted to ethers or esters, or replaced with other functional groups entirely. These changes can significantly alter the compound's hydrogen-bonding capacity, polarity, and metabolic stability.

Stereochemical Analogs: The synthesis of diastereomers and the enantiomer, (R)-2-Isopropylamino-3-methyl-1-butanol, is crucial for determining the stereochemical requirements for biological activity.

The synthesis of these analogs often involves multi-step sequences starting from chiral precursors or employing asymmetric synthesis techniques to ensure stereochemical integrity. The resulting library of compounds is then subjected to biological screening to build a comprehensive SAR profile. nih.govresearchgate.net

Modification Site Type of Modification Examples of New Substituents Rationale for SAR Study
N-Substituent Alkyl/Aryl Substitution-CH₂CH₃ (Ethyl), -C(CH₃)₃ (tert-Butyl), PhenylTo probe steric and electronic effects at the nitrogen atom.
C3-Substituent Alkyl Substitution-CH₂CH₃ (Ethyl), -HTo evaluate the importance of steric bulk at the C3 position.
C1-Hydroxyl Group Ether/Ester Formation-OCH₃ (Methoxy), -OC(O)CH₃ (Acetate)To assess the role of the hydrogen bond donor and alter polarity.
Overall Structure Stereoisomer Synthesis(R)-enantiomer, DiastereomersTo determine the optimal stereochemistry for biological activity.

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

The analysis of this compound by methods such as gas chromatography (GC) can be challenging due to its polarity and relatively low volatility, which stem from the presence of the hydroxyl and amino groups. Chemical derivatization is a technique used to convert the analyte into a form that is more amenable to analysis, improving its chromatographic behavior and detection sensitivity. sigmaaldrich.comresearchgate.net

The primary goal of derivatization in this context is to mask the polar -OH and -NH groups, thereby increasing the molecule's volatility and thermal stability. jfda-online.com This leads to improved peak shape, reduced tailing, and better resolution in GC analysis. researchgate.net

Common Derivatization Techniques:

Silylation: This is one of the most common methods, involving the reaction of the active hydrogen atoms in the -OH and -NH groups with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers and amines. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com The reaction is typically rapid and produces stable derivatives suitable for GC-Mass Spectrometry (GC-MS).

Acylation: This technique involves the introduction of an acyl group, typically through reaction with an acid anhydride (B1165640) or acyl halide. Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are frequently used. jfda-online.com The resulting fluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Chiral Derivatization: To separate the enantiomers ((S) and (R) forms) on a non-chiral chromatographic column, a chiral derivatizing agent (CDA) can be used. The CDA reacts with both enantiomers to form diastereomers, which have different physical properties and can be separated by standard chromatography. jfda-online.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure the reaction goes to completion and to avoid the formation of by-products. sigmaaldrich.com

Derivatization Method Reagent(s) Functional Group Targeted Primary Benefit for Analysis
Silylation BSTFA, TMCS-OH, -NHIncreased volatility and thermal stability for GC. sigmaaldrich.comnih.gov
Acylation Trifluoroacetic Anhydride (TFAA)-OH, -NHImproved chromatographic properties and enhanced detection. jfda-online.com
Chiral Derivatization Chiral Reagents (e.g., Mosher's acid chloride)-OH or -NHFormation of diastereomers for enantiomeric separation. greyhoundchrom.com

Incorporation into Polymeric and Supramolecular Scaffolds

The unique structural features of this compound, particularly its bifunctionality (hydroxyl and amino groups) and chirality, make it an attractive candidate for incorporation into larger, more complex chemical architectures such as polymers and supramolecular assemblies.

Polymeric Scaffolds:

The molecule can be incorporated into polymers through several routes. The primary hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide, leading to the formation of polyesters with the amino alcohol moiety at one end of the chain. Alternatively, the molecule can be chemically modified to create a monomer that can be polymerized. For example, the hydroxyl group could be converted to an acrylate (B77674) or methacrylate (B99206) group, allowing it to participate in radical polymerization. Incorporating such chiral units into a polymer backbone can impart specific properties, such as chirality and the ability to act as a scaffold for catalysts or in chiral separation materials. While not directly incorporating the target molecule, studies have shown that related alcohols like 1-butanol (B46404) can be used as agents in the synthesis of porous polymer monoliths. nih.gov

Supramolecular Scaffolds:

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov The hydroxyl and amino groups of this compound are capable of forming strong hydrogen bonds, acting as both donors and acceptors.

To utilize this compound in supramolecular chemistry, it is often modified to enhance its self-assembly properties. For example, attaching a long hydrophobic alkyl chain to the molecule would create an amphiphilic structure. Such molecules can self-assemble in water to form well-defined nanostructures like micelles, vesicles, or nanofibers, which can further entangle to form hydrogels. nih.gov These self-assembled materials have potential applications in areas such as drug delivery and tissue engineering. The chirality of the parent molecule is transferred to the resulting supramolecular structure, which can be critical for applications involving interactions with biological systems.

Advanced Spectroscopic and Chromatographic Techniques for Research on S 2 Isopropylamino 3 Methyl 1 Butanol

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Purity and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of (S)-2-Isopropylamino-3-methyl-1-butanol at the atomic level. It provides detailed information on the connectivity of atoms and their spatial relationships.

Stereochemical Purity Assessment: To determine the enantiomeric purity of this compound, NMR spectroscopy is often employed in conjunction with chiral auxiliaries, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netnih.gov When a chiral auxiliary is added to a sample containing both enantiomers, it forms transient diastereomeric complexes that are non-equivalent in the NMR experiment. This non-equivalence results in the separation of NMR signals for the (S) and (R) enantiomers, particularly for protons near the chiral center. By integrating the distinct resonance peaks, the enantiomeric excess (% ee) can be accurately quantified. nih.govnih.gov

For instance, the addition of a chiral solvating agent like (R)-1,1'-bi-2-naphthol ((R)-BINOL) can induce separate signals for the methine proton (H-2) and the hydroxymethyl protons (H-1) of the (S) and (R) enantiomers.

Table 1: Hypothetical ¹H-NMR Data for Enantiomeric Purity Analysis of 2-Isopropylamino-3-methyl-1-butanol with a Chiral Solvating Agent (CSA) This table is interactive. Users can sort and filter the data.

Proton Chemical Shift δ (ppm) without CSA Chemical Shift δ (ppm) with CSA - (S)-enantiomer Chemical Shift δ (ppm) with CSA - (R)-enantiomer Chemical Shift Difference Δδ (ppm)
H-1a 3.55 3.58 3.62 0.04
H-1b 3.40 3.42 3.45 0.03
H-2 2.65 2.68 2.75 0.07

Conformational Analysis: NMR is also a primary tool for conformational analysis, which seeks to describe the preferred spatial arrangement of atoms in a molecule. nih.govnih.gov This is achieved by measuring scalar coupling constants (J-couplings) between adjacent protons and through-space interactions via the Nuclear Overhauser Effect (NOE). The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, researchers can determine the populations of different rotational isomers (rotamers) in solution. nih.gov NOE experiments identify protons that are close in space, providing further constraints for building a three-dimensional model of the predominant conformation. mdpi.com This experimental data is often complemented by quantum mechanical calculations to provide a more complete understanding of the conformational landscape. nih.govfrontiersin.org

Mass Spectrometry Techniques for Mechanistic Insights and Complex Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and gain mechanistic insights through the analysis of its fragmentation patterns.

Mechanistic Insights and Fragmentation: Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which may then undergo fragmentation through characteristic pathways for alcohols and amines. libretexts.orglibretexts.orgjove.com Key fragmentation processes include:

Alpha-cleavage: This is a dominant pathway for both alcohols and amines. libretexts.orgjove.commiamioh.edu It involves the cleavage of a C-C bond adjacent to the heteroatom (oxygen or nitrogen). For this compound, this can lead to the loss of an isopropyl radical or a propyl radical, resulting in resonance-stabilized fragment ions. The most common alpha-cleavage in primary alcohols results in a prominent ion at m/z 31 ([CH₂OH]⁺), though in this substituted case, cleavage next to the nitrogen is also highly likely.

Dehydration: Alcohols can lose a molecule of water (H₂O, 18 Da), leading to a fragment ion at M-18. libretexts.org

Amine Fragmentation: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass. jove.commiamioh.edu Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation route for aliphatic amines. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 145.24) This table is interactive. Users can sort and filter the data.

m/z Proposed Fragment Formula of Ion Fragmentation Pathway
145 Molecular Ion [C₈H₁₉NO]⁺ Ionization
130 Loss of methyl [C₇H₁₆NO]⁺ Cleavage of CH₃ from isopropyl group
127 Loss of water [C₈H₁₇N]⁺ Dehydration
102 Loss of isopropyl radical [C₅H₁₂NO]⁺ Alpha-cleavage at C2-C3 bond
86 Loss of CH₂OH group [C₅H₁₂N]⁺ Cleavage at C1-C2 bond

Complex Characterization: High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, which is invaluable for the structural elucidation of unknown metabolites or reaction products involving the parent compound. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. uni.lu

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for separating enantiomers and is the most widely used technique for determining the enantiomeric purity of compounds like this compound. wvu.eduyakhak.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly effective method for enantioseparation. yakhak.orgcsfarmacie.cz The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are among the most versatile and widely used for a broad range of chiral compounds. yakhak.orgmdpi.com For polar molecules like amino alcohols, macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are also highly successful. sigmaaldrich.com In some cases, derivatizing the analyte with a chromophoric group can enhance detection and may improve the chiral recognition on the CSP. cat-online.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity This table is interactive. Users can sort and filter the data.

Parameter Value
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Resolution (Rs) > 2.0

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. nih.gov For amino alcohols, derivatization is often required to block the polar -OH and -NH groups, thereby increasing volatility and improving peak shape. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents. nih.gov The separation is performed on a capillary column coated with a chiral stationary phase, such as cyclodextrin derivatives or amino acid derivatives like Chirasil-Val. nih.gov The choice of CSP and derivatization agent is critical for achieving baseline separation of the enantiomers. nih.gov

Table 4: Representative Chiral GC Method for Enantiomeric Purity This table is interactive. Users can sort and filter the data.

Parameter Value
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Column Chirasil-Val Capillary Column (25 m x 0.25 mm)
Carrier Gas Helium
Temperature Program 80°C (1 min hold), then ramp to 150°C at 5°C/min
Detector Flame Ionization Detector (FID)
Retention Time (S)-enantiomer derivative 12.1 min
Retention Time (R)-enantiomer derivative 12.8 min
Resolution (Rs) > 1.8

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption is only observed for chiral compounds and provides information about their absolute configuration and conformation.

Chiroptical Properties: A CD spectrum plots the differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. The spectrum consists of positive or negative bands, known as Cotton effects. For a pair of enantiomers, the CD spectra are mirror images of each other; where one enantiomer shows a positive Cotton effect, the other will show a negative one of equal magnitude. nih.gov The specific pattern of Cotton effects is a unique chiroptical signature of the molecule's stereochemistry. For example, related L-amino acids often show a characteristic positive Cotton effect around 200-220 nm. researchgate.netnih.gov By comparing the experimental CD spectrum of this compound to known compounds or theoretical predictions, its absolute configuration can be confirmed. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a useful tool for assessing optical purity. nih.gov

Conformational Studies: The chiroptical properties of a molecule are highly sensitive to its conformation, as the spatial arrangement of chromophores dictates their interaction with polarized light. Different conformers of this compound will each have a unique theoretical CD spectrum. Researchers can use computational methods, such as Density Functional Theory (DFT), to calculate the theoretical CD spectra for various low-energy conformers. researchgate.netmdpi.com A Boltzmann-averaged spectrum is then generated based on the calculated relative stabilities of these conformers. By comparing this computed spectrum with the experimentally measured one, valuable insights into the predominant solution-phase conformation of the molecule can be obtained. researchgate.net

Table 5: Hypothetical Circular Dichroism Data for this compound This table is interactive. Users can sort and filter the data.

Enantiomer Wavelength of Maxima (λmax) Type of Cotton Effect Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(S)-enantiomer ~210 nm Positive +3500

Computational and Theoretical Investigations of S 2 Isopropylamino 3 Methyl 1 Butanol Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and energetics of molecules like (S)-2-Isopropylamino-3-methyl-1-butanol. These calculations would provide fundamental insights into the molecule's properties.

Key Investigated Parameters would include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electron Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution across the molecule, identifying electron-rich and electron-poor regions.

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential on the electron density surface to visualize regions susceptible to electrophilic and nucleophilic attack. This is particularly useful for predicting intermolecular interactions.

Thermochemical Properties: Calculation of standard enthalpies of formation, Gibbs free energies, and entropies to assess the thermodynamic stability of the molecule and its conformers.

A hypothetical data table summarizing the kind of results expected from such a DFT study is presented below.

Parameter Calculated Value (Hypothetical) Methodology
HOMO Energy-6.5 eVB3LYP/6-311++G(d,p)
LUMO Energy1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap7.7 eVB3LYP/6-311++G(d,p)
Dipole Moment2.1 DB3LYP/6-311++G(d,p)
Gas-Phase Enthalpy of Formation-350.5 kJ/molG3(MP2)//B3LYP

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations of Chiral Interactions and Reaction Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations would be invaluable for understanding its role in chiral recognition and as a catalyst.

Key areas of investigation would include:

Conformational Analysis: Simulating the molecule in different solvent environments to identify its preferred conformations and the energy barriers between them.

Solvation Effects: Studying how the solvent molecules arrange around the chiral amino alcohol and how this affects its structure and reactivity.

Chiral Recognition: Simulating the interaction of this compound with a racemic mixture of a substrate. By calculating the binding free energies of the two enantiomers to the amino alcohol, one could predict and rationalize the enantioselectivity observed in catalytic reactions. These simulations often reveal the crucial intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern chiral discrimination.

Reaction Dynamics: For a reaction catalyzed by this amino alcohol, MD simulations could be used to study the approach of the reactants, the formation of the transition state, and the departure of the products, providing a dynamic picture of the entire catalytic cycle.

Transition State Modeling and Reaction Pathway Prediction

A critical aspect of understanding a catalyst's efficiency and selectivity is the detailed study of the reaction mechanism, particularly the transition states.

Computational approaches in this area would focus on:

Locating Transition States: Using quantum chemical methods to find the geometry and energy of the transition state for each step of the reaction. This is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it connects the correct reactants and products.

Activation Energy Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction kinetics. By comparing the activation energies for the formation of the (R) and (S) products in an asymmetric reaction, the enantioselectivity can be predicted.

Catalytic Cycle Elucidation: By modeling each intermediate and transition state in a proposed catalytic cycle, the entire reaction pathway can be mapped out. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure could be modified to improve its performance.

In Silico Design of Novel Catalysts and Ligands Based on the this compound Scaffold

The structural framework of this compound serves as a "scaffold" that can be computationally modified to design new, potentially more effective catalysts and ligands. This in silico design process leverages the understanding gained from the computational studies described above.

The design workflow would typically involve:

Scaffold Hopping and Modification: Systematically replacing or modifying the functional groups on the this compound scaffold. For example, the isopropyl groups could be replaced with other alkyl or aryl groups to tune the steric and electronic properties of the ligand.

Virtual Screening: Creating a virtual library of new ligand candidates and using computational methods, such as molecular docking and high-throughput quantum mechanics, to predict their catalytic performance for a target reaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or electronic properties of the designed ligands with their predicted catalytic activity or enantioselectivity. These models can then be used to rapidly screen even larger virtual libraries.

Lead Optimization: The most promising candidates from the virtual screening are then subjected to more detailed computational analysis, such as full transition state modeling, to refine their structures and predict their performance with higher accuracy before they are synthesized and tested in the laboratory.

A hypothetical table illustrating the in silico screening of modified ligands is shown below.

Ligand Modification Predicted Enantiomeric Excess (%) Predicted Relative Rate
(S)-2-(tert-butylamino)-3-methyl-1-butanol921.2
(S)-2-Isopropylamino-3,3-dimethyl-1-butanol880.9
(S)-2-(phenylamino)-3-methyl-1-butanol951.5

Note: The data in this table are for illustrative purposes to show the output of an in silico design study.

Research on Biomedical and Materials Applications in Synthesis

Role as a Chiral Building Block in Pharmaceutical Intermediates Synthesis

The primary application of (S)-2-Isopropylamino-3-methyl-1-butanol in the pharmaceutical sector is its use as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The demand for such compounds is high in the pharmaceutical industry, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities. nih.gov

This compound, also known as (S)-N-Isopropyl-L-valinol, functions effectively in this capacity for several reasons:

Chiral Pool Origin: Derived from L-valine, a readily available and inexpensive natural amino acid, it provides a reliable source of chirality. medcraveonline.com

Structural Control: When used as a chiral auxiliary, it is temporarily attached to an achiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with high selectivity. After the desired transformation, the auxiliary can be cleaved and recovered. du.ac.in

Ligand Formation: It can be used to synthesize more complex chiral ligands for asymmetric catalysis. These ligands coordinate with a metal catalyst to create a chiral environment that forces a reaction to proceed enantioselectively, yielding a high proportion of the desired stereoisomer. medcraveonline.comrsc.org

For instance, derivatives of the parent compound, (S)-valinol, are used in the multi-step total synthesis of complex bioactive molecules like the potent anticancer agent hemiasterlin. researchgate.net The principles demonstrated in such syntheses highlight the role of valine-derived amino alcohols in constructing hindered peptides and other complex pharmaceutical intermediates.

Table 1: Profile of this compound as a Chiral Building Block

Feature Description Relevance in Synthesis
Parent Compound L-Valine Readily available from the chiral pool, ensuring high enantiomeric purity.
Key Functional Groups Secondary Amine, Primary Alcohol Allows for versatile chemical modifications and attachment as a chiral auxiliary or ligand.
Primary Function Chiral Auxiliary / Ligand Precursor Controls the stereochemical outcome of reactions to produce enantiomerically pure intermediates.
Field of Application Pharmaceutical Synthesis Essential for creating single-enantiomer drugs with improved efficacy and safety profiles.

Precursors for Biologically Active Molecules in Drug Development Research

Beyond its role in creating intermediates, this compound can also serve as a direct precursor that is integrated into the final structure of a biologically active molecule. The 2-arylethylamine motif, a structure related to this compound, is well-known in medicinal chemistry for its ability to interact with the Central Nervous System. researchgate.net The synthesis of novel molecules with potential therapeutic value often involves combining various building blocks, and chiral amino alcohols are a foundational class of these precursors. nih.gov

In drug discovery, researchers design and synthesize libraries of new compounds to screen for biological activity. The rational design of these molecules is critical for developing new drug candidates. mdpi.com this compound provides a scaffold containing a specific stereocenter and functional groups that can be further elaborated to create diverse molecular structures for testing against various biological targets. This approach is fundamental to identifying new lead compounds in areas such as oncology, virology, and neurology.

Applications in the Synthesis of Agrochemical Components

The principles of chirality are as critical in modern agrochemistry as they are in pharmaceuticals. Stereoisomers of pesticides and herbicides can exhibit significant differences in efficacy, target specificity, and environmental toxicity. nih.gov The use of single-enantiomer agrochemicals can lead to lower application rates, reduced non-target effects, and faster degradation in the environment. nih.gov

This compound, as a derivative of an (S)-amino acid, is a valuable building block in this field. The synthesis of advanced agrochemicals often relies on catalytic asymmetric methods where chiral ligands play a central role. acs.org Chiral amino alcohols and their derivatives are used to prepare these ligands, which guide the synthesis toward the desired biologically active stereoisomer. The use of natural chiral building blocks like amino acids is a dominant and commercially viable strategy for producing these sophisticated agrochemical molecules. nih.gov

Integration into Specialty Chemicals and Advanced Materials Synthesis Research

The utility of this compound extends to the synthesis of specialty chemicals and advanced materials, primarily through its role in catalysis. Chiral catalysts are themselves considered high-value specialty chemicals.

Research has demonstrated that chiral amino alcohols like L-valinol can be used to synthesize metal complexes with elements such as copper (Cu) and cobalt (Co). medcraveonline.comrsc.org These chiral metal complexes are effective catalysts for a range of asymmetric reactions, including allylic oxidations and Henry reactions, which are important transformations in organic synthesis. medcraveonline.comrsc.org

Furthermore, in the field of advanced materials, there is significant research into creating heterogeneous catalysts, where the catalyst is immobilized on a solid support. This approach simplifies catalyst recovery and reuse, making industrial processes more sustainable and economical. Studies have shown that L-valinol can be successfully immobilized on nanoporous silica (B1680970) materials like SBA-15. rsc.orgresearchgate.net The resulting material acts as a recyclable, heterogeneous chiral ligand for copper-catalyzed asymmetric reactions, demonstrating a practical application in the development of advanced catalytic systems. rsc.orgresearchgate.net

Table 2: Research Applications in Catalysis and Materials

Application Area Role of this compound / Derivatives Example Reaction / Material
Homogeneous Catalysis Precursor for chiral ligands that form metal complexes. Cobalt complexes for asymmetric Henry reactions. medcraveonline.com
Heterogeneous Catalysis Immobilized on a solid support to create a recyclable catalyst. L-valinol immobilized on SBA-15 silica for Cu-catalyzed allylic oxidation. rsc.orgresearchgate.net
Specialty Chemicals Serves as the core chiral component of a custom-designed catalyst. Chiral β-aminophosphine ligands for various asymmetric transformations. rsc.org

Emerging Directions and Future Prospects in S 2 Isopropylamino 3 Methyl 1 Butanol Research

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry, which encourage the reduction of waste, use of renewable resources, and design of safer chemical processes, are increasingly influencing the synthesis of chiral compounds like (S)-2-Isopropylamino-3-methyl-1-butanol. nih.gov A significant focus in this area is the shift from traditional chemical reductions, which often use hazardous reagents, to biocatalytic methods that offer high selectivity under mild conditions.

One of the most promising green chemistry approaches for synthesizing the parent amino alcohol, (S)-valinol, involves the use of ω-transaminases (ω-TAs). These enzymes can catalyze the asymmetric amination of a prochiral hydroxy ketone precursor to produce optically pure (S)-valinol with an enantiomeric excess greater than 99%. rsc.org This biocatalytic method can be performed in aqueous media, reducing the need for volatile organic solvents. rsc.org

Further innovations include the development of enzymatic cascades. Researchers have engineered two-enzyme systems that can convert diols derived from renewable biomass into amino alcohols. acs.org This approach not only utilizes sustainable starting materials but also operates at room temperature and pressure, significantly lowering the energy requirements of the synthesis. acs.org The high selectivity of these enzymatic reactions, often exceeding 99%, minimizes the formation of byproducts and simplifies purification processes. acs.org

The table below summarizes key aspects of green chemistry innovations in the synthesis of related chiral amino alcohols.

Green Chemistry ApproachKey FeaturesExample Application
Biocatalysis with ω-Transaminases High enantioselectivity (>99% ee), mild reaction conditions, use of aqueous media.Synthesis of optically pure (S)-valinol from a prochiral hydroxy ketone. rsc.org
Engineered Enzyme Cascades Conversion of renewable biomass-derived diols, operates at room temperature and pressure, high selectivity (99%).Synthesis of aliphatic amino alcohols from C4–C7 diols. acs.org
Use of Greener Solvents Replacement of hazardous solvents with alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME). westlake.edu.cnOrganometallic reactions and other synthetic transformations. westlake.edu.cn

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.gov These advantages include enhanced safety, improved heat and mass transfer, and the potential for full automation, leading to higher consistency and throughput. alfa-chemistry.comresearchgate.net

The application of flow chemistry to the synthesis of chiral amines, including derivatives of this compound, is an active area of research. A key strategy involves the immobilization of biocatalysts, such as the aforementioned transaminases, within a packed-bed reactor. nih.gov This setup allows for the continuous conversion of a starting material into the desired chiral amine as the substrate stream flows through the reactor. nih.gov The immobilization of the enzyme prevents its washout, enabling its reuse over extended periods and simplifying product purification as the catalyst is contained within the reactor. nih.gov

Building on this, the concept of automated synthesis is rapidly advancing. Automated fast-flow peptide synthesis (AFPS) systems, for example, can now construct complex protein chains of over 160 amino acids in a matter of hours. alfa-chemistry.comwikipedia.orgmdpi.com This high level of automation and speed is achieved through precise, computer-controlled delivery of reagents to a solid-phase support within a flow reactor. alfa-chemistry.com While currently applied to peptides, this technology demonstrates the future potential for the automated, on-demand synthesis of other complex chiral molecules derived from amino alcohols, including ligands and catalysts based on the this compound scaffold.

The following table outlines the benefits and applications of these advanced synthesis platforms.

TechnologyAdvantagesRelevance to this compound
Continuous Flow Synthesis Improved safety, accelerated reaction kinetics, easier scale-up, and process control. nih.govEnables continuous production of chiral amines with high purity and efficiency. nih.gov
Immobilized Enzyme Reactors Catalyst reusability, simplified product purification, stable continuous operation. nih.govApplication in the biocatalytic synthesis of the parent compound (S)-valinol.
Automated Synthesis Platforms High speed, high fidelity, reduced manual intervention, on-demand production. alfa-chemistry.comnih.govFuture potential for the rapid and automated synthesis of complex derivatives and ligands.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its role as a simple chiral building block, this compound and its parent compound (S)-valinol are central to the development of sophisticated catalysts and ligands for asymmetric synthesis. rsc.org The bifunctional nature of amino alcohols, possessing both an amine and a hydroxyl group, allows for their conversion into a diverse range of chiral scaffolds that can coordinate with metals or act as organocatalysts. acs.org

A primary application is in the synthesis of chiral oxazoline ligands. nih.gov These ligands, when complexed with transition metals, are effective catalysts for a variety of enantioselective reactions. Similarly, derivatives of (S)-valinol are used to create chiral β-aminophosphine ligands. rsc.org The combination of a soft phosphorus donor and a hard nitrogen donor in these ligands creates a unique electronic environment at the metal center, enabling high stereocontrol in reactions such as asymmetric hydrogenation and carbon-carbon bond formation. rsc.org

Recent research has explored the use of these ligands in novel and complex transformations. For instance, VAPOL-derived phosphoramidite ligands, which can be synthesized from amino alcohols, have been shown to control and even reverse the regioselectivity of nickel-catalyzed reductive coupling reactions between aldehydes and dienes, leading to the formation of anti-configured vicinal amino alcohol derivatives with high enantiomeric purity. Furthermore, chiral amino alcohols are being used to synthesize novel metal complexes with zinc, copper, and cobalt, which are being investigated for their catalytic activities. acs.org

Catalyst/Ligand ClassSynthetic PrecursorApplication in Asymmetric Catalysis
Chiral Oxazolines (S)-ValinolAsymmetric Aldol (B89426) Reactions, Diels-Alder Reactions. nih.gov
β-Aminophosphine Ligands (S)-ValinolTransition-metal-mediated processes, asymmetric hydrogenation. rsc.org
Phosphoramidite Ligands Amino alcohol derivativesNickel-catalyzed enantioselective reductive coupling reactions.
Chiral Metal Complexes (S)-2-amino-3-methylbutan-1-olExploration of novel catalytic activities. acs.org

Multicomponent Reactions and Combinatorial Approaches

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate large libraries of structurally diverse molecules, which is particularly useful in drug discovery.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prominent examples. The Passerini reaction typically combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. The Ugi reaction extends this by including an amine, leading to the formation of a bis-amide product.

While direct participation of this compound as a starting component in a named MCR is not extensively documented, the functional groups present in amino alcohols make them highly relevant to this field. For example, the amine group can readily participate in the Ugi reaction. Furthermore, new MCR methodologies are being developed that can generate β-amino alcohols as products. One such strategy involves a Passerini-type reaction where hexafluoroisopropanol acts as the acid component, followed by an in-situ reduction of the resulting imidate to yield the β-amino alcohol.

The potential to incorporate a chiral, bifunctional molecule like this compound, or a derivative where one of its functional groups is modified to participate in an MCR, offers a compelling strategy for combinatorial chemistry. This would allow for the one-pot synthesis of complex, stereochemically defined molecules, embedding the inherent chirality of the valinol backbone into a larger, diverse scaffold. This approach holds significant promise for the rapid discovery of new biologically active compounds.

Multicomponent ReactionTypical ReactantsRelevance to Amino Alcohols
Passerini Reaction Isocyanide, Aldehyde/Ketone, Carboxylic AcidCan be modified to synthesize β-amino alcohols via a subsequent reduction step.
Ugi Reaction Isocyanide, Aldehyde/Ketone, Carboxylic Acid, AmineThe amine functionality of amino alcohols can participate as a reactant.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (S)-2-Isopropylamino-3-methyl-1-butanol be experimentally confirmed?

  • Methodological Answer : Enantiomeric purity is typically determined using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under optimized mobile phase conditions (e.g., hexane/isopropanol mixtures). Polarimetry can complement this by measuring optical rotation ([α]D), comparing observed values to literature data (e.g., [α]D = +X° for the (S)-enantiomer) . For structural validation, ¹H and ¹³C NMR should confirm the absence of diastereomeric impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • ¹H/¹³C NMR : Assign signals for the isopropylamino (-CH(CH₃)₂) and methyl-branched alcohol (-CH(CH₃)CH₂OH) groups.
  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and N-H (≈3300 cm⁻¹) stretching vibrations.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (145.2426 g/mol) and fragmentation patterns .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Common approaches include:

  • Asymmetric Reduction : Catalytic hydrogenation of ketone precursors (e.g., 3-methyl-2-butanone) using chiral catalysts like Ru-BINAP complexes.
  • Chiral Pool Synthesis : Derivatization from L-valine via reductive amination, preserving the (S)-configuration .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylamino group influence the compound’s reactivity in catalysis?

  • Methodological Answer : The bulky isopropyl group induces steric hindrance, limiting nucleophilic attack at the β-carbon. Computational studies (DFT) can model transition states to predict regioselectivity in reactions like epoxide ring-opening. Experimentally, kinetic assays under varying temperatures and solvents (e.g., THF vs. DMF) reveal solvent-dependent activation energies .

Q. What strategies address contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from moisture sensitivity during amination. Key optimizations:

  • Inert Conditions : Use Schlenk lines or gloveboxes for moisture-free reactions.
  • Catalyst Screening : Compare Pd/C vs. Raney Ni in reductive amination.
  • Workup Protocols : Extract the product at low temperatures to minimize degradation .

Q. How does the stereochemistry of this compound impact its role in chiral ligand design?

  • Methodological Answer : The (S)-configuration enables asymmetric induction in metal complexes. For example, coordination with Cu(I) in Ullmann couplings enhances enantioselectivity (up to 90% ee). Comparative studies with (R)-enantiomers show divergent selectivity profiles, emphasizing the need for rigorous stereochemical control during synthesis .

Data Interpretation & Advanced Methodologies

Q. How can researchers resolve conflicting data on the compound’s solubility in polar solvents?

  • Methodological Answer : Perform systematic solubility tests using the shake-flask method in solvents like water, ethanol, and acetonitrile. Monitor via UV-Vis spectroscopy or gravimetric analysis. Conflicting data may arise from impurities; thus, purity assessment via GC-MS or elemental analysis is critical .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : The β-amino alcohol structure undergoes intramolecular cyclization under acidic conditions (forming oxazolidinones), while base promotes hydrolysis. Stability studies (TGA/DSC) at pH 1–14, coupled with LC-MS monitoring, quantify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.